![molecular formula C7H10N2O2 B13973241 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione CAS No. 4705-53-7](/img/structure/B13973241.png)
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo[331]nonane-2,4-dione is a bicyclic compound that features a unique structure with two nitrogen atoms and a dione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The [3+2] cycloaddition method mentioned above could be adapted for industrial-scale production with appropriate modifications to the reaction setup and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its structural features, it is explored for its potential as a pharmacophore in drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but differs in the position of the dione functionality.
1,4-Diazabicyclo[2.2.2]octane:
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in its structure, which can significantly alter its reactivity and applications.
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and dione functionality. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
4705-53-7 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3,9-diazabicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-2-1-3-5(8-4)7(11)9-6/h4-5,8H,1-3H2,(H,9,10,11) |
Clave InChI |
JSSFMYFXDIRYPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)NC(=O)C(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


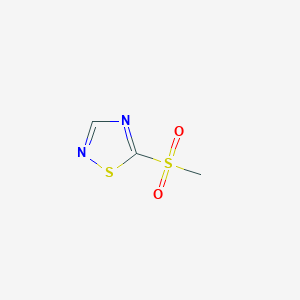

![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
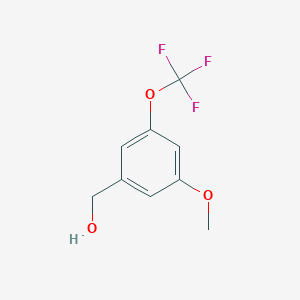
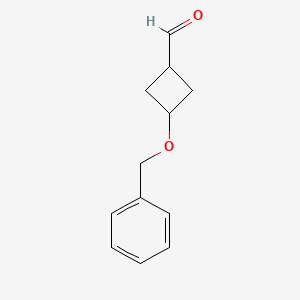

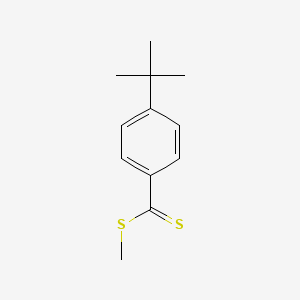

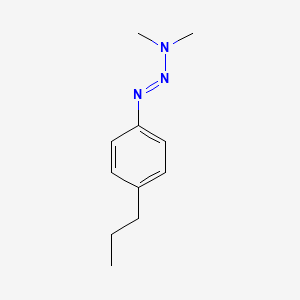

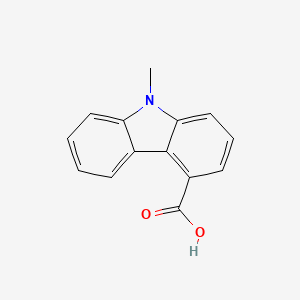


![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
